1-Butyl-3-methylimidazolium tetrachloroaluminate
Overview
Description
1-Butyl-3-methylimidazolium tetrachloroaluminate is an ionic liquid with the chemical formula C8H15AlCl4N2. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. This compound is part of a broader class of ionic liquids that have garnered significant interest in various scientific and industrial applications due to their environmentally friendly nature and versatility .
Scientific Research Applications
1-Butyl-3-methylimidazolium tetrachloroaluminate has a wide range of scientific research applications:
Biology: Its low volatility and high solubility make it suitable for use in biological studies where traditional solvents may be unsuitable.
Industry: It is used in the desulfurization of oil products, which is crucial for producing cleaner fuels.
Preparation Methods
1-Butyl-3-methylimidazolium tetrachloroaluminate can be synthesized by reacting 1-butyl-3-methylimidazolium chloride with aluminum chloride hexahydrate . The reaction typically occurs under controlled conditions to ensure the formation of the desired ionic liquid. The general reaction is as follows:
1-Butyl-3-methylimidazolium chloride+Aluminum chloride hexahydrate→1-Butyl-3-methylimidazolium tetrachloroaluminate
Industrial production methods often involve microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the compound .
Chemical Reactions Analysis
1-Butyl-3-methylimidazolium tetrachloroaluminate undergoes various chemical reactions, including:
Alkylation: It is used as a catalyst to synthesize linear alkylbenzenes by alkylation of benzene with 1-dodecene.
Desulfurization: It serves as a solvent in the extractive desulfurization of oil products.
Common reagents and conditions for these reactions include the use of alcohols, ethers, and benzene under controlled temperatures and pressures to achieve the desired products.
Mechanism of Action
The mechanism by which 1-Butyl-3-methylimidazolium tetrachloroaluminate exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in the alkylation of benzene, it helps in the formation of the alkylbenzene product by stabilizing the carbocation intermediate .
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium tetrachloroaluminate can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Used in similar catalytic applications but lacks the tetrachloroaluminate anion, which provides unique catalytic properties.
1-Ethyl-3-methylimidazolium chloride: Another ionic liquid with similar applications but different alkyl chain length, affecting its solubility and reactivity.
1-Butyl-3-methylimidazolium methanesulfonate: Used in different catalytic processes and has different solubility properties.
The uniqueness of this compound lies in its specific anion, which imparts distinct catalytic properties and makes it suitable for a broader range of applications compared to its counterparts .
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;tetrachloroalumanuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.Al.4ClH/c1-3-4-5-10-7-6-9(2)8-10;;;;;/h6-8H,3-5H2,1-2H3;;4*1H/q+1;+3;;;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOZWIUFLYBVHH-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[Al-](Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15AlCl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586924 | |
Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium tetrachloroalumanuide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80432-09-3 | |
Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium tetrachloroalumanuide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylimidazolium tetrachloroaluminate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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